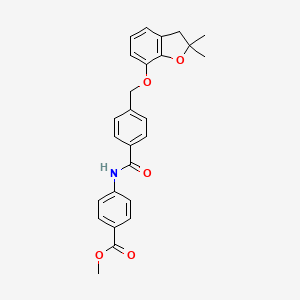
Methyl 4-(4-(((2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)methyl)benzamido)benzoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“Methyl 4-(4-(((2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)methyl)benzamido)benzoate” is a complex organic compound. It contains a benzofuran moiety, which is a heterocyclic compound . Benzofuran and its derivatives are found to be suitable structures, existing widely in natural products and unnatural compounds with a wide range of biological and pharmacological applications .
科学的研究の応用
Organic Synthesis and Applications
Methyl-2-formyl benzoate is recognized for its versatility in organic synthesis, serving as a bioactive precursor for compounds with pharmacological activities such as antifungal, antihypertensive, anticancer, and more. Its role as a significant structure and excellent precursor highlights its importance in the development of new bioactive molecules, underscoring its utility in synthetic fields and the pharmaceutical industry (Farooq & Ngaini, 2019).
Health and Environmental Safety of Chemical Compounds
The review on methyl paraben details its long history as a safe antimicrobial preservative in foods, drugs, and cosmetics, emphasizing its complete absorption and rapid excretion without evidence of accumulation, thus indicating its safety profile (Soni et al., 2002).
Advanced Oxidation Processes
Research into the degradation of acetaminophen by advanced oxidation processes sheds light on the generation of by-products and their biotoxicity. Such studies are crucial for understanding the environmental impact of pharmaceuticals and developing more sustainable degradation methods (Qutob et al., 2022).
Biopolymer Modification for Drug Delivery
Xylan derivatives offer promising avenues for new biopolymer ethers and esters with specific properties useful in drug delivery applications. This highlights the ongoing exploration of biopolymers for pharmaceutical use, potentially relevant to the modification of compounds like Methyl 4-(4-(((2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)methyl)benzamido)benzoate (Petzold-Welcke et al., 2014).
将来の方向性
作用機序
Target of Action
Benzofuran derivatives, a core structure in this compound, have been reported to exhibit antimicrobial activity . Therefore, it’s plausible that this compound may interact with microbial proteins or enzymes, disrupting their normal function.
Mode of Action
Benzofuran derivatives are known to interact with their targets through various mechanisms, often involving the formation of covalent bonds with target proteins or enzymes . This interaction can lead to the inhibition of the target’s function, resulting in the antimicrobial activity observed.
Biochemical Pathways
Given the antimicrobial activity of benzofuran derivatives , it’s likely that this compound interferes with essential biochemical pathways in microbes, such as cell wall synthesis, protein synthesis, or DNA replication.
Pharmacokinetics
The bioavailability of similar compounds is often improved through modifications to the benzofuran structure
Result of Action
Given the antimicrobial activity of benzofuran derivatives , it’s likely that this compound leads to the death of microbial cells by disrupting essential cellular functions.
特性
IUPAC Name |
methyl 4-[[4-[(2,2-dimethyl-3H-1-benzofuran-7-yl)oxymethyl]benzoyl]amino]benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H25NO5/c1-26(2)15-20-5-4-6-22(23(20)32-26)31-16-17-7-9-18(10-8-17)24(28)27-21-13-11-19(12-14-21)25(29)30-3/h4-14H,15-16H2,1-3H3,(H,27,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNYUXOFVOGVGGP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2=C(O1)C(=CC=C2)OCC3=CC=C(C=C3)C(=O)NC4=CC=C(C=C4)C(=O)OC)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H25NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-[3-(2-Chlorophenyl)-5-methyl-1,2-oxazole-4-carbonyl]piperazine-1-carbaldehyde](/img/structure/B2794450.png)
![N-(3-chlorobenzyl)-N-(4-methoxyphenyl)[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide](/img/structure/B2794452.png)
![Tert-butyl N-[(1R,2R)-2-(fluorosulfonylmethyl)cyclobutyl]carbamate](/img/structure/B2794453.png)
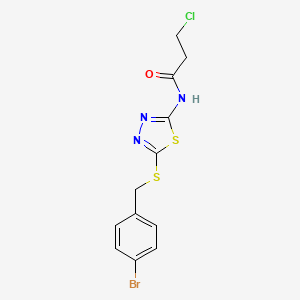

![[2-(4-Chloroanilino)-2-oxoethyl] 5-bromopyridine-3-carboxylate](/img/structure/B2794457.png)
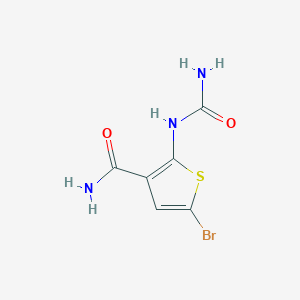
![2-(2-Chloropyridine-4-carbonyl)-1-cyclopropyl-5-oxa-2-azaspiro[3.4]octane](/img/structure/B2794459.png)
![8-{4-[(2-Chlorophenyl)methyl]piperazinyl}-3-methyl-7-[(4-methylphenyl)methyl]-1,3,7-trihydropurine-2,6-dione](/img/structure/B2794460.png)
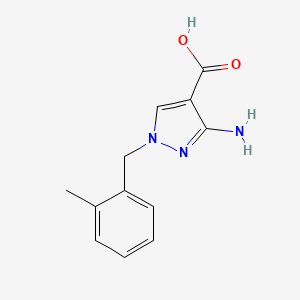
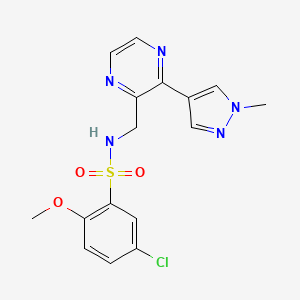
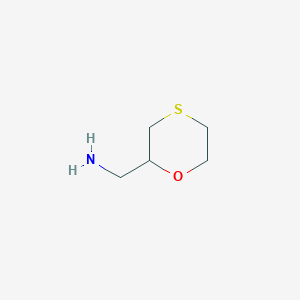
![N-butyl-2-[3-(2-methylpropyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide](/img/structure/B2794471.png)